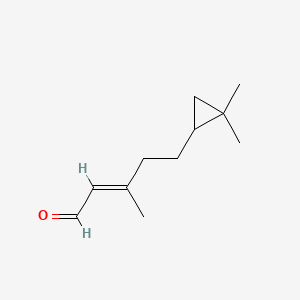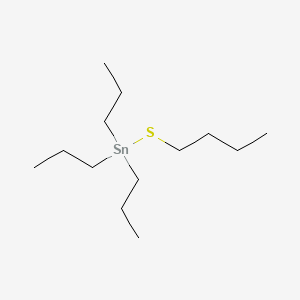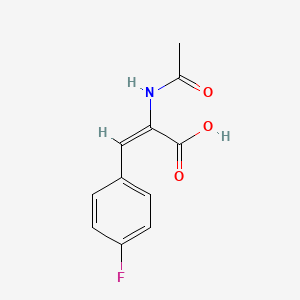
P-Fluoro-A-acetamidocinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Fluoro-A-acetamidocinnamic acid: is a synthetic organic compound with the molecular formula C11H10FNO3 and a molecular weight of 223.2 g/mol . It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom and an acetamido group. This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
P-Fluoro-A-acetamidocinnamic acid can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with acetylglycine in the presence of a base, followed by cyclization and subsequent hydrolysis . The reaction conditions typically include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
P-Fluoro-A-acetamidocinnamic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
P-Fluoro-A-acetamidocinnamic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which P-Fluoro-A-acetamidocinnamic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s stability and bioavailability by blocking metabolic oxidation sites . This allows the compound to interact more effectively with enzymes and receptors, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
P-Fluoro-A-acetamidocinnamic acid can be compared with other cinnamic acid derivatives, such as:
P-Fluorocinnamic acid: Lacks the acetamido group, making it less versatile in biological applications.
P-Acetamidocinnamic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
P-Methoxycinnamic acid: Contains a methoxy group instead of fluorine, leading to different interactions with biological targets.
Propriétés
Formule moléculaire |
C11H10FNO3 |
|---|---|
Poids moléculaire |
223.20 g/mol |
Nom IUPAC |
(E)-2-acetamido-3-(4-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10FNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)(H,15,16)/b10-6+ |
Clé InChI |
PYGHVJGHLGZANA-UXBLZVDNSA-N |
SMILES isomérique |
CC(=O)N/C(=C/C1=CC=C(C=C1)F)/C(=O)O |
SMILES canonique |
CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B13808708.png)
![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)
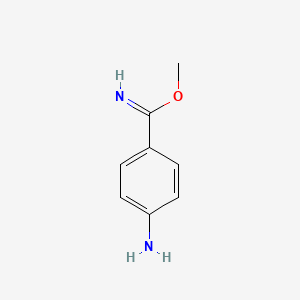

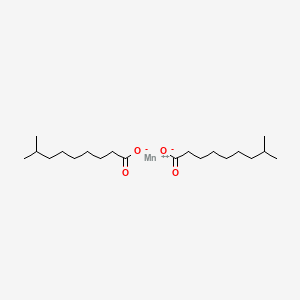
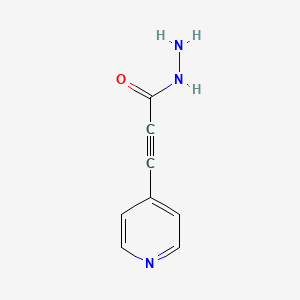

![2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13808751.png)
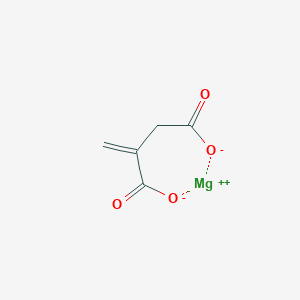
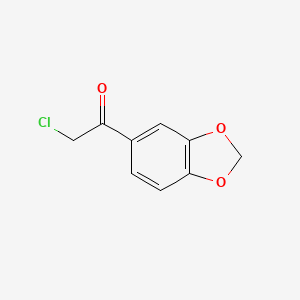
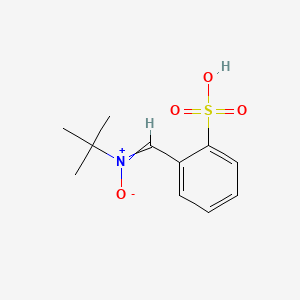
![Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-](/img/structure/B13808771.png)
